molecular formula C15H20N2O2S B12691829 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- CAS No. 55383-90-9

4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo-

Cat. No.: B12691829
CAS No.: 55383-90-9
M. Wt: 292.4 g/mol
InChI Key: MVOAAWDCIURKPL-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core structure This compound is characterized by the presence of a butoxyphenyl group and a thioxo group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butoxyphenyl-substituted amine with a thiourea derivative, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The butoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the butoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo-

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo- is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and binding interactions with biological targets, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

CAS No.

55383-90-9

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(4-butoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H20N2O2S/c1-2-3-10-19-13-6-4-12(5-7-13)11-17-9-8-14(18)16-15(17)20/h4-7H,2-3,8-11H2,1H3,(H,16,18,20)

InChI Key

MVOAAWDCIURKPL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=S

Origin of Product

United States

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